3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at the 4th position and a methyl group at the 3rd position of the pyrazole ring, along with a propanol group attached to the nitrogen atom at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-iodo-3-methyl-1H-pyrazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanal or 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanone.
Reduction: Formation of 3-(3-methyl-1H-pyrazol-1-yl)propan-1-ol.
Substitution: Formation of 3-(4-substituted-3-methyl-1H-pyrazol-1-yl)propan-1-ol derivatives.
Scientific Research Applications
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the pyrazole ring allows the compound to form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-1H-pyrazol-1-yl)propan-1-ol
- 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole
- 3-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine
Uniqueness
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both an iodine atom and a propanol group, which confer distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for further functionalization, while the propanol group increases its solubility and potential for hydrogen bonding.
Properties
Molecular Formula |
C7H11IN2O |
---|---|
Molecular Weight |
266.08 g/mol |
IUPAC Name |
3-(4-iodo-3-methylpyrazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C7H11IN2O/c1-6-7(8)5-10(9-6)3-2-4-11/h5,11H,2-4H2,1H3 |
InChI Key |
RZLRLTSDXCYLMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1I)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.